molecular formula C7H6F3N B6236116 5-(difluoromethyl)-2-fluoro-4-methylpyridine CAS No. 1803665-57-7

5-(difluoromethyl)-2-fluoro-4-methylpyridine

Cat. No.: B6236116
CAS No.: 1803665-57-7
M. Wt: 161.1
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Description

5-(Difluoromethyl)-2-fluoro-4-methylpyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

5-(Difluoromethyl)-2-fluoro-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-2-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. The fluoro group can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-2-fluoro-4-methylpyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    5-(Difluoromethyl)-2-chloro-4-methylpyridine: Contains a chloro group instead of a fluoro group.

    5-(Difluoromethyl)-2-fluoro-4-ethylpyridine: Has an ethyl group instead of a methyl group.

Uniqueness

5-(Difluoromethyl)-2-fluoro-4-methylpyridine is unique due to the combination of difluoromethyl and fluoro groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in the design of new pharmaceuticals and advanced materials .

Properties

CAS No.

1803665-57-7

Molecular Formula

C7H6F3N

Molecular Weight

161.1

Purity

95

Origin of Product

United States

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